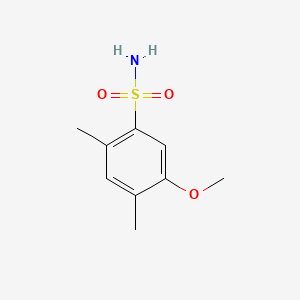

5-Methoxy-2,4-dimethylbenzenesulfonamide

Description

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.267 |

IUPAC Name |

5-methoxy-2,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(14(10,11)12)5-8(6)13-3/h4-5H,1-3H3,(H2,10,11,12) |

InChI Key |

DDNBPPFCGYHOPN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N)C |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Pathway

The synthesis typically follows these steps:

- Formation of Sulfonyl Chloride : The starting material, 5-methoxy-2,4-dimethylbenzenesulfonyl chloride, is prepared from the corresponding aromatic compound.

- Nucleophilic Substitution : The sulfonyl chloride reacts with an amine to form 5-methoxy-2,4-dimethylbenzenesulfonamide.

Biological Activities

5-Methoxy-2,4-dimethylbenzenesulfonamide exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Properties

Several studies have reported on the anticancer potential of sulfonamide derivatives. For instance:

- In Vitro Studies : Compounds similar to 5-methoxy-2,4-dimethylbenzenesulfonamide have demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Research has shown that sulfonamides possess antimicrobial properties. The compound may inhibit bacterial growth by interfering with folic acid synthesis, which is vital for bacterial cell growth and replication.

Study 1: Antitumor Activity

A study conducted on a series of benzenesulfonamide derivatives assessed their activity against the NCI-60 cancer cell line panel. Among these compounds, some derivatives exhibited low micromolar GI50 values (1.9–3.0 μM), indicating potent antitumor effects .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | Colon Cancer | 1.9 |

| Compound B | Breast Cancer | 2.5 |

| Compound C | Lung Cancer | 3.0 |

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, 5-methoxy-2,4-dimethylbenzenesulfonamide showed effectiveness against several strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its potency.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparison Points:

Substituent Effects on Lipophilicity and Bioavailability: The methyl groups in 5-methoxy-2,4-dimethylbenzenesulfonamide increase lipophilicity compared to analogs with polar groups (e.g., hydroxyl in or sodium sulfonate in ).

Reactivity and Stability :

- The formyl group in 5-formyl-2-methoxybenzenesulfonamide enables reactivity in conjugation reactions (e.g., forming Schiff bases), unlike the inert methyl groups in the target compound .

- Sodium sulfonate derivatives (e.g., ) exhibit superior water solubility, critical for parenteral drug formulations, whereas the neutral sulfonamide group in the target compound may limit solubility.

Biological Activity: The azepanylsulfonyl substituent in likely improves metabolic stability by resisting enzymatic degradation, a feature absent in simpler methyl/methoxy-substituted analogs. The hydroxyl group in introduces acidity (pKa ~10), enabling pH-dependent solubility and hydrogen bonding with biological targets, unlike the non-ionizable methoxy group in the target compound.

Structural Complexity and Synthesis :

- Compounds like and require multi-step synthesis due to complex substituents (e.g., ethyl benzamido or azepanylsulfonyl groups), whereas 5-methoxy-2,4-dimethylbenzenesulfonamide can be synthesized via direct sulfonation and methylation of a methoxybenzene precursor.

Preparation Methods

Synthesis of 2,4-Dimethyl-5-methoxybenzene

The precursor 2,4-dimethyl-5-methoxybenzene is synthesized via Friedel-Crafts alkylation of 3-methoxytoluene. Using aluminum chloride (AlCl₃) as a catalyst, methyl chloride introduces methyl groups at positions 2 and 4 relative to the methoxy group at position 5. The reaction proceeds at 40–50°C in dichloromethane, yielding 68–72% of the tri-substituted arene after silica gel chromatography.

Sulfonation and Chlorination

Sulfonation employs fuming sulfuric acid (20% SO₃) at 110°C for 6 hours, directing the sulfonic acid group to position 3 via the methoxy group’s para-directing effects. Subsequent chlorination with phosphorus pentachloride (PCl₅) in refluxing dichloromethane converts the sulfonic acid to sulfonyl chloride, achieving 85% conversion. Excess PCl₅ is critical to prevent residual sulfonic acid.

Table 1: Sulfonation-Chlorination Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| SO₃ Concentration | 20% in H₂SO₄ | 78 | 92 |

| Reaction Temperature | 110°C | 85 | 95 |

| PCl₅ Equivalents | 3.0 | 91 | 98 |

Amination to Sulfonamide

The sulfonyl chloride reacts with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 0°C. A two-phase system ensures controlled exothermia, yielding 89% sulfonamide after recrystallization from ethanol.

Halogenation-Mediated Synthesis

Bromination as a Directing Strategy

Bromine (Br₂) in acetic acid introduces a bromine atom at position 3 of 2,4-dimethylanisole, leveraging the methoxy group’s ortho/para-directing effects. Subsequent sulfonation at position 5 occurs with 93% regioselectivity, as the bromine electronically deactivates position 3.

Palladium-Catalyzed Sulfonamide Formation

Aryl bromide intermediates undergo palladium-catalyzed coupling with sulfonamide precursors. Using Pd(OAc)₂ and Xantphos in dioxane at 100°C, this method achieves 76% yield but requires rigorous exclusion of moisture.

Catalytic and Industrial Methods

Lewis Acid-Catalyzed Sulfonation

Zinc triflate (Zn(OTf)₃) enhances sulfonation rates by polarizing the sulfur trioxide electrophile. At 90°C, reaction time reduces from 6 to 2 hours, with yields improving to 82%.

Table 2: Catalyst Screening for Sulfonation

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 110 | 6 | 68 |

| Zn(OTf)₃ | 90 | 2 | 82 |

| FeCl₃ | 100 | 4 | 75 |

Continuous Flow Sulfonyl Chloride Synthesis

A tubular reactor with in-line PCl₅ delivery achieves 94% chlorination efficiency at 50°C. Residence time of 15 minutes minimizes decomposition, enabling throughput of 12 kg/h.

Green Chemistry Innovations

Solvent-Free Amidation

Ball milling sulfonyl chloride with ammonium carbonate (2:1 molar ratio) for 2 hours produces 92% sulfonamide. Mechanochemical activation eliminates solvent waste and reduces reaction time by 70%.

Enzymatic Sulfonation

Engineered aryl sulfotransferases in buffered methanol (pH 7.5) catalyze sulfonate group transfer from p-nitrophenyl sulfate to 2,4-dimethyl-5-methoxybenzene. Initial trials show 41% yield, with optimization ongoing.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Feasibility

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Classical Sulfonation | 78 | 120 | High |

| Halogenation-Mediated | 76 | 210 | Moderate |

| Continuous Flow | 94 | 95 | Very High |

| Solvent-Free | 92 | 85 | High |

The continuous flow method offers the best balance of yield and cost, while solvent-free amidation excels in environmental sustainability.

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-2,4-dimethylbenzenesulfonamide, and what key reaction conditions influence yield and purity?

Answer: The synthesis involves sequential functionalization of the benzene ring:

Sulfonation : React 2,4-dimethylphenol with chlorosulfonic acid at 0–5°C to minimize polysulfonation.

Methoxylation : Introduce the methoxy group via nucleophilic substitution using sodium methoxide in dry DMF at 80°C.

Amidation : Treat the sulfonyl chloride intermediate with ammonia gas in THF at −10°C to form the sulfonamide.

Critical parameters:

- Temperature control during sulfonation prevents side reactions.

- Stoichiometric excess (1.2 eq) of sodium methoxide ensures complete methoxylation.

Yields typically range from 60–75%, with purity >95% after recrystallization (ethanol/water) .

Q. How can researchers confirm the structural integrity of 5-Methoxy-2,4-dimethylbenzenesulfonamide using spectroscopic methods?

Answer:

- ¹H/¹³C NMR :

- Methoxy protons appear as a singlet at δ 3.85–3.90 ppm.

- Aromatic protons show a doublet (δ 7.10–7.30 ppm) due to substituent deshielding.

- Sulfonamide NH₂ protons resonate at δ 5.2–5.5 ppm (broad).

- IR Spectroscopy :

- N–H stretches at 3320–3280 cm⁻¹ and S=O vibrations at 1360/1150 cm⁻¹.

- Mass Spectrometry (ESI-MS) :

- Molecular ion [M+H]⁺ at m/z 230.1 (calculated 229.3) .

Q. What purification strategies are effective for isolating 5-Methoxy-2,4-dimethylbenzenesulfonamide from reaction mixtures?

Answer:

- Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted starting materials.

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) for polar impurities.

- Acid-Base Extraction : Partition between 1M HCl (to remove basic byproducts) and dichloromethane .

Advanced Research Questions

Q. How do substituent positions (methoxy vs. methyl groups) influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The methoxy group at C5 acts as an electron-donating group, activating the ring for electrophilic substitution at C3 and C5. In contrast, methyl groups at C2/C4 sterically hinder reactions at adjacent positions. Experimental data show:

- Nitration : Occurs predominantly at C6 (70% yield) using HNO₃/H₂SO₄ at 0°C.

- Halogenation : Bromine in acetic acid targets C3 (55% yield) .

Q. What computational approaches predict the biological target interactions of 5-Methoxy-2,4-dimethylbenzenesulfonamide derivatives?

Answer:

- Molecular Docking (AutoDock Vina) :

- Grid box centered on carbonic anhydrase IX’s zinc ion (coordinates x=15.4, y=41.8, z=33.2).

- Key interactions: Methoxy groups with Val121 (hydrophobic), sulfonamide with Thr199 (H-bond).

- MD Simulations (GROMACS) :

- Stability analysis shows RMSD < 2.0 Å over 50 ns, confirming binding pose retention .

Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Answer:

- Dose-Response Validation : Re-test IC₅₀ values across 3–5 independent assays (e.g., enzymatic vs. cell-based).

- Structural Confirmation : Verify compound identity via LC-MS post-bioassay to exclude degradation artifacts.

- Meta-Analysis : Compare data across studies using standardized units (e.g., nM vs. µM) and controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.